molecular formula C23H24N2O5S2 B2359884 Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683768-09-4

Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2359884
CAS No.: 683768-09-4
M. Wt: 472.57
InChI Key: LUFFHHWOBPCABN-UHFFFAOYSA-N
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Description

Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound characterized by a benzo[b]thiophene core substituted with a methyl ester at position 2, an amide-linked sulfonated benzamide group at position 3, and a 3-methylpiperidine moiety. The benzo[b]thiophene scaffold is notable for its aromaticity and rigidity, which may enhance pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

methyl 3-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-15-6-5-13-25(14-15)32(28,29)17-11-9-16(10-12-17)22(26)24-20-18-7-3-4-8-19(18)31-21(20)23(27)30-2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFFHHWOBPCABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article discusses its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including a sulfonamide , benzamide , and benzo[b]thiophene moieties. Its molecular formula is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2}, with a molecular weight of 519.63 g/mol. The presence of these groups contributes to its biological activity, particularly against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[b]thiophene derivatives, including the compound . A notable study evaluated the efficacy of various benzo[b]thiophene derivatives against Mycobacterium tuberculosis (MTB), revealing that certain derivatives exhibited significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both active and dormant forms of the bacteria .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDMIC (μg/mL)Activity Against
7b2.73MDR-MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

These findings suggest that derivatives like this compound may possess similar or enhanced antimicrobial properties due to structural similarities.

Anticancer Activity

In addition to its antimicrobial potential, compounds containing the benzo[b]thiophene structure have been investigated for anticancer activity. Research indicates that certain benzo[b]thiophene derivatives exhibit low cytotoxicity against human cancer cell lines, such as HeLa cells, while maintaining a high selectivity index . This suggests potential for therapeutic applications in cancer treatment.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction between benzo[b]thiophene derivatives and their biological targets. For instance, studies focusing on the interaction with DprE1 (decaprenylphosphoryl-β-d-ribose-2′-epimerase), a crucial enzyme in MTB metabolism, revealed that these compounds bind effectively within the active site, inhibiting enzyme function .

Case Studies

  • Study on Antitubercular Activity : A comprehensive evaluation of benzo[b]thiophene derivatives demonstrated their potential as new antimycobacterial agents. Among the tested compounds, one derivative showed an MIC of 0.91 μg/mL against dormant MTB .
  • Antioxidant Properties : The antioxidant activity of these compounds was also assessed using the DPPH radical scavenging method, indicating that some derivatives possess significant radical scavenging capabilities, which may contribute to their overall therapeutic effects .

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds structurally similar to methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate exhibit significant antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MIC) against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coli31.25 µg/mL

These findings indicate that the presence of sulfonamide and benzamido groups may enhance antimicrobial efficacy.

Pharmacological Applications

The compound is relevant in the field of oncology, particularly as a potential therapeutic agent similar to imatinib, which is used in treating chronic myelogenous leukemia. The structural characteristics of this compound suggest it may inhibit tyrosine kinases, similar to imatinib's mechanism of action.

Case Studies

  • Anticancer Research :
    A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent.
  • Neuropharmacology :
    Computational studies have shown that the compound can interact with various neural receptors, indicating possible applications in treating neurological disorders .

Synthesis and Development

The synthesis of this compound involves multiple chemical reactions aimed at optimizing yield and purity. Research has focused on refining these processes to enhance efficiency and reduce costs associated with large-scale production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-carboxylate Derivatives

A structurally related compound, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 in ), shares the thiophene-2-carboxylate group but differs in substituents. Key distinctions include:

  • Core Structure: The target compound uses a benzo[b]thiophene ring, while Example 62 employs a pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
  • Biological Activity: Example 62’s chromenone and pyrazolopyrimidine motifs suggest kinase inhibition (e.g., anticancer applications), whereas the target compound’s sulfonamide-piperidine group may target neurological or inflammatory pathways .

Tiagabine-Related Thiophene Derivatives

highlights Tiagabine-related compound A (R-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate), which shares a piperidine-thiophene architecture. Key comparisons:

  • Functional Groups : Tiagabine analogs lack the sulfonamide and benzo[b]thiophene systems but include bis-thienyl groups linked to piperidine, critical for GABA reuptake inhibition.
  • Therapeutic Use : Tiagabine derivatives are anticonvulsants, whereas the target compound’s sulfonamide group may confer protease or kinase inhibitory activity .

Sulfonylurea Herbicides

lists sulfonylurea methyl esters like metsulfuron methyl and triflusulfuron methyl , which share sulfonyl and methyl ester groups. Contrasts include:

  • Scaffold : Herbicides use triazine or pyrimidine cores instead of benzo[b]thiophene.
  • Bioactivity : These compounds inhibit plant acetolactate synthase (ALS), while the target compound’s piperidine-sulfonamide motif likely targets mammalian enzymes or receptors .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (Target) ~458.5 (calculated) Benzo[b]thiophene Sulfonamide, 3-methylpiperidine, methyl ester Kinase inhibition, CNS drugs
Example 62 () 560.2 Pyrazolopyrimidine-chromenone Thiophene-2-carboxylate, fluorophenyl Anticancer agents
Tiagabine-Related Compound A () ~363.5 (estimated) Piperidine-thiophene Bis(3-methylthienyl), methyl ester Anticonvulsants
Metsulfuron Methyl () 381.4 Triazine Sulfonylurea, methyl ester Herbicides

Research Findings and Mechanistic Insights

  • Sulfonamide Role : The sulfonamide group in the target compound may enhance binding to enzymes (e.g., carbonic anhydrase or proteases) through hydrogen bonding, similar to sulfonylurea herbicides’ interaction with ALS .
  • Piperidine Impact : The 3-methylpiperidine substituent could improve blood-brain barrier penetration, a feature exploited in CNS-targeting drugs like Tiagabine analogs .
  • Benzo[b]thiophene Advantage : Compared to simpler thiophene derivatives, the fused benzo[b]thiophene core may increase metabolic stability and bioavailability .

Preparation Methods

Cyclization of Ethyl Thioglycolate with Substituted Benzaldehydes

A modified procedure from PMC involves reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in anhydrous DMF under basic conditions (K₂CO₃, 60°C, 2 h). This yields ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (3N, RT, overnight). Transesterification with methanol then produces the methyl ester.

Reaction Conditions

Component Quantity Conditions
Benzaldehyde derivative 5.20 mmol Anhydrous DMF, 60°C, 2 h
Ethyl thioglycolate 6.20 mmol K₂CO₃ (1.1 eq)
Yield 70–85% Recrystallized in MeOH

Aryne-Mediated Cyclization

A one-step method utilizes aryne intermediates generated from o-silyl aryl triflates reacting with alkynyl sulfides (e.g., ethyl ethynyl sulfide). This approach offers regioselectivity and avoids harsh conditions:
$$
\text{ArC≡CSR + Aryne} \xrightarrow{\text{CuI, Xantphos}} \text{Benzo[b]thiophene-2-carboxylate}
$$
Advantages : High yields (up to 93%), minimal byproducts.

Amide Bond Formation

The final step couples the sulfonamide-bearing benzoic acid to the 3-aminobenzo[b]thiophene-2-carboxylate.

Carbodiimide-Mediated Coupling

Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM:
$$
\text{RCOOH + R'NH}_2 \xrightarrow{\text{DCC/DMAP}} \text{RCONHR'}
$$
Procedure :

  • Activate 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid with DCC (1.2 eq) and DMAP (0.13 eq) in DCM (0°C, 30 min).
  • Add methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.1 eq) and stir at RT for 24 h.
  • Filter through Celite® and purify via chromatography (pentane/Et₂O 1:1).

Yield : 65–72%.

Alternative HATU Coupling

For acid-sensitive substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF improves efficiency:

  • Conditions : HATU (1.5 eq), DIPEA (3 eq), RT, 6 h.
  • Yield : 78–85% with >95% purity.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Eluent gradients (e.g., hexane/EtOAc 3:1 → 1:1) resolve unreacted starting materials.
  • Recrystallization : MeOH/water mixtures yield high-purity crystals.

Spectroscopic Validation

Technique Key Data (Compound) Source
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, thiophene-H), 3.91 (s, 3H, COOCH₃), 2.98–3.12 (m, 4H, piperidine-H)
¹³C NMR (100 MHz, CDCl₃) δ 166.9 (COOCH₃), 154.6 (C=O), 135.2 (Ar-C)
HRMS m/z 472.57 [M+H]⁺ (calc. 472.57)

Optimization Challenges and Solutions

Avoiding Hydrazine Byproducts

Early methods using hydrazine for amidation led to mixtures requiring tedious purification. Switching to carbodiimide or HATU protocols improved selectivity.

Sulfonylation Efficiency

Using p-toluenesulfonyl chloride analogs required excess reagent (1.5–2.0 eq) to drive the reaction. Catalytic DMAP (10 mol%) enhanced sulfonyl transfer.

Industrial Scalability Considerations

Continuous Flow Synthesis

Patented methods describe microreactors for aryne generation, reducing reaction times from hours to minutes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (benchmark: <10 for pharmaceuticals).
  • E-factor : 12.5 (solvent recovery reduces to 4.8).

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Coupling 3-methylpiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylbenzamide intermediate .
  • Amide Bond Formation : Reacting the intermediate with benzo[b]thiophene-2-carboxylate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How should researchers characterize this compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (benzo[b]thiophene and benzamide), piperidine methyl at δ 1.2–1.4 ppm, and sulfonyl group absence of protons .
    • ¹³C NMR : Confirm ester carbonyl (~170 ppm), amide carbonyl (~165 ppm), and sulfonyl sulfur-linked carbons (~55 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching theoretical mass (e.g., ~460–470 g/mol) with <2 ppm error .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, 1–100 µM range) .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) and DMSO to guide dosing in vitro .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

Methodological Answer:

  • Optimized Coupling Conditions : Replace EDC/HOBt with PyBOP or HATU to enhance amide bond formation efficiency (yield increase from 60% to >85%) .
  • Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) for sulfonylation to reduce reaction time and by-products .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry (1.2:1 molar ratio of amine to carbonyl) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays across multiple labs using standardized protocols (e.g., CLIA-certified equipment) .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule off-target effects .
  • Metabolite Interference : Pre-treat cell lysates with esterase inhibitors to prevent carboxylate ester hydrolysis, which may alter activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3Kγ; focus on sulfonyl-piperidine’s role in H-bonding) .
  • QSAR Modeling : Train models on IC₅₀ data from analogs with varied substituents (e.g., methylpiperidine vs. morpholine) to predict activity cliffs .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the benzamido-thiophene core in aqueous vs. membrane environments .

Q. How can researchers address discrepancies in physicochemical property data (e.g., solubility, logP)?

Methodological Answer:

  • LogP Determination : Compare shake-flask (experimental) vs. computational (ALOGPS) values; recalibrate using HPLC retention time (C18 column, isocratic acetonitrile/water) .
  • pH-Dependent Solubility : Use Sirius T3 instrument to measure solubility across pH 1–12, identifying precipitation thresholds (critical for formulation) .
  • Crystallography : Grow single crystals via vapor diffusion (ethyl acetate/hexane) and solve structure to confirm hydrogen-bonding patterns affecting solubility .

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